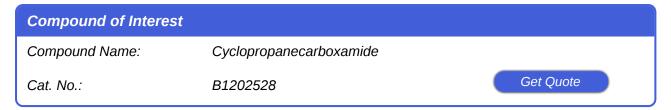


# An In-depth Technical Guide to the Crystal Structure of Cyclopropanecarboxamide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the crystal structure of **cyclopropanecarboxamide**, a molecule of interest in medicinal chemistry and materials science. The following sections detail the crystallographic parameters, molecular geometry, and the experimental protocol used in its structural determination, offering a foundational resource for further research and application.

## **Crystallographic Data**

The crystal structure of **cyclopropanecarboxamide** was first determined by R. E. Long, H. Maddox, and K. N. Trueblood in 1969.[1][2] The compound crystallizes in the monoclinic space group P21/c, with two independent molecules in the asymmetric unit.[1][2] A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystallographic Data for Cyclopropanecarboxamide[1][2]



Parameter	Value
Formula	C <sub>4</sub> H <sub>7</sub> NO
Space Group	P21/c
a	6.919(7) Å
b	8.271(8) Å
С	16.313(16) Å
β	90.22(2)°
Z	8 (2 molecules in the asymmetric unit)

## **Molecular Structure and Geometry**

The asymmetric unit of the **cyclopropanecarboxamide** crystal contains two crystallographically independent molecules. These two molecules possess nearly identical dimensions and conformations.[1][2] The cyclopropane ring and the amide group are the key structural features. The plane of the amide group is nearly perpendicular to the plane of the cyclopropane ring.[1]

The molecules in the crystal are linked by a three-dimensional network of hydrogen bonds, with each molecule participating in four such bonds.[1][2] This extensive hydrogen bonding network is a crucial factor in the stability of the crystal lattice.

Due to the unavailability of the full crystallographic information file (CIF), a detailed table of bond lengths and angles could not be compiled. However, the original publication indicates that the dimensions of the two independent molecules are comparable to those found in related compounds.[1][2]

## **Experimental Protocol**

The determination of the crystal structure of **cyclopropanecarboxamide** involved a series of well-defined experimental steps. The methodology employed is a classic example of single-crystal X-ray crystallography.



## **Crystal Growth and Preparation**

Single crystals of **cyclopropanecarboxamide** were prepared and shaped into approximate cylinders with a diameter of about 0.5 mm for data collection.[1] The process of obtaining high-quality single crystals is a critical first step for a successful X-ray diffraction experiment.

#### **Data Collection**

The crystallographic data were collected using visually estimated three-dimensional photographic intensity data.[1][2] Weissenberg photographs were taken using copper Kα radiation.[1] The crystal was mounted and rotated in a beam of X-rays, and the diffraction pattern was recorded on photographic film.

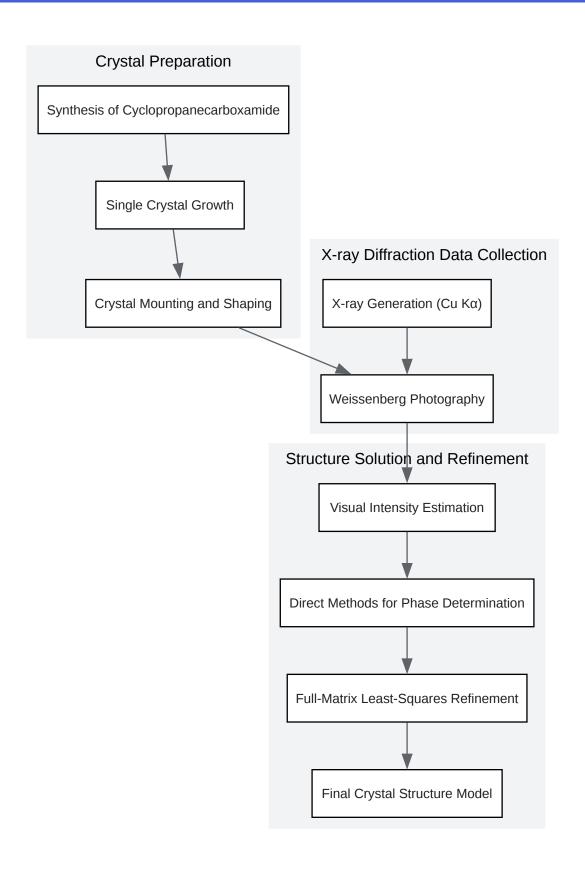
## **Structure Solution and Refinement**

The crystal structure was solved using direct methods.[1][2] This approach involves the use of statistical relationships between the phases of the structure factors to derive an initial model of the electron density. The initial structural model was then refined by full-matrix least-squares methods.[1][2] This iterative process adjusts the atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in a precise and detailed three-dimensional model of the molecule.

## **Experimental Workflow**

The logical flow of the experimental procedure for determining the crystal structure of **cyclopropanecarboxamide** is illustrated in the following diagram.





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Experimental workflow for crystal structure determination.



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